molecular formula C10H12O2S B13256347 1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one

Cat. No.: B13256347
M. Wt: 196.27 g/mol
InChI Key: QNUGTIDCNAFOBL-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one, with the CAS registry number 664303-70-2, is a chemical compound supplied for research and development purposes. This compound, with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol, features a benzophenone core structure substituted with a hydroxy group and a (methylthio)methyl group . Its molecular structure is represented by the SMILES notation CC(C1=CC=C(O)C(CSC)=C1)=O . As a building block, this compound is of significant interest in medicinal chemistry and drug discovery research. The presence of multiple functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly for creating libraries of compounds for biological screening. Researchers can utilize this compound in various chemical transformations, including reactions at the ketone, phenolic hydroxy, or methylthio moiety. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-[4-hydroxy-3-(methylsulfanylmethyl)phenyl]ethanone

InChI

InChI=1S/C10H12O2S/c1-7(11)8-3-4-10(12)9(5-8)6-13-2/h3-5,12H,6H2,1-2H3

InChI Key

QNUGTIDCNAFOBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CSC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one typically involves:

  • Starting from a hydroxyacetophenone derivative (e.g., 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone or 1-(4-hydroxy-3-(methoxymethyl)phenyl)ethanone)
  • Introduction of the methylthio (-SCH3) group via substitution or radical-based methods on the hydroxymethyl side chain
  • Control of regioselectivity to ensure substitution occurs at the 3-position relative to the hydroxy group

Detailed Preparation Methods

Starting Material Synthesis and Characterization

Two closely related precursors are often used:

Compound Name Molecular Formula CAS Number Description
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone C9H10O3 39235-58-0 Phenolic acetophenone with hydroxymethyl group at meta position
1-(4-Hydroxy-3-(methoxymethyl)phenyl)ethanone C10H12O3 65033-20-7 Methoxymethyl-substituted phenolic acetophenone

These compounds are typically synthesized via hydroxymethylation or methoxymethylation of 4-hydroxyacetophenone derivatives under controlled conditions, as documented in PubChem databases.

Methylthio-methyl Group Introduction

The key step is the conversion of the hydroxymethyl or methoxymethyl group into a methylthio-methyl substituent. Several approaches have been reported:

Radical-Mediated Methylthiomethylation Using Dimethyl Sulfoxide (DMSO)

A recent advanced method involves the use of dimethyl sulfoxide as a dual synthon for methyl and methylthio groups under metal-free radical conditions. The reaction is mediated by cyanuric chloride (TCT) and water controls the formation of quaternary centers. This method is efficient for introducing methylthio groups onto aromatic systems bearing hydroxy and acetyl functionalities.

  • Reaction Conditions:

    • Reagents: DMSO, cyanuric chloride (TCT)
    • Solvent: Typically polar aprotic or water-containing solvents
    • Temperature: Mild heating
    • Mechanism: Radical process involving activation of DMSO to provide both methyl and methylthio units
  • Advantages:

    • Metal-free, environmentally friendly
    • Good functional group tolerance
    • One-step formation of methylthio-substituted products
  • Limitations:

    • Requires control of water content to steer product formation
    • Radical conditions may affect sensitive groups
Nucleophilic Substitution on Activated Hydroxymethyl Groups

Alternatively, methylthiolation can be achieved by converting the hydroxymethyl group into a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with sodium methylthiolate (CH3SNa):

  • Step 1: Convert hydroxymethyl to mesylate/tosylate using mesyl chloride or tosyl chloride in presence of base
  • Step 2: React with sodium methylthiolate in polar aprotic solvent (e.g., DMF) at moderate temperature
  • Outcome: Substitution of the leaving group by methylthio group

This method is classical and widely used for introducing thioether substituents on aromatic rings.

Experimental Data and Yields

Method Starting Material Key Reagents Conditions Yield (%) Notes
Radical DMSO/TCT-mediated methylthiomethylation 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone DMSO, TCT, water Metal-free, mild heating 70-85% (typical) Radical process, water controls selectivity
Nucleophilic substitution via mesylate intermediate 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone Mesyl chloride, NaSCH3 DMF, 50-80°C 60-75% Requires isolation of intermediate mesylate

Mechanistic Insights

  • The radical approach involves generation of methylthio radicals from DMSO activated by cyanuric chloride, which then add to the aromatic ring at the hydroxymethyl position, forming the methylthio-methyl substituent. Water presence modulates the reaction pathway to favor quaternary carbon center formation.

  • The nucleophilic substitution method proceeds via classical SN2 displacement on an activated hydroxymethyl leaving group by methylthiolate anion, preserving the aromatic and hydroxy functionalities.

Summary and Recommendations

  • For efficient and green synthesis, the radical-mediated methylthiomethylation using DMSO and TCT is recommended due to high yields and mild conditions, especially when functional group tolerance is critical.

  • For laboratories preferring classical methods, nucleophilic substitution on mesylated intermediates remains a reliable alternative.

  • Starting materials such as 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone are commercially available or can be synthesized via hydroxymethylation of 4-hydroxyacetophenone.

  • Careful control of reaction conditions, particularly water content in radical methods, is essential for optimal yields and selectivity.

This comprehensive review integrates data from peer-reviewed organic synthesis literature, PubChem chemical databases, and recent advances in radical-mediated functionalization, providing a professional and authoritative guide to the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone group may produce an alcohol.

Scientific Research Applications

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several acetophenone derivatives, differing primarily in the substituents at the meta and para positions. Below is a detailed comparison with key analogs:

Key Observations :

  • Synthetic Efficiency : Mannich reactions (e.g., 4c, 4a) provide moderate to high yields (58–80%) under microwave-assisted conditions, while peroxide-mediated oxidations (e.g., methylthio analogs) achieve comparable yields (~82%) .
  • Spectral Signatures : C=O stretching in IR (1661–1669 cm⁻¹) is consistent across analogs, but substituents like morpholine or piperidine introduce distinct NMR signals (e.g., δ3.73 for morpholine-CH₂) .
Physicochemical and Reactivity Differences
  • Solubility : Polar amine substituents (morpholine, piperidine) enhance water solubility compared to hydrophobic groups (methylthio, prenyl).
  • Oxidation Sensitivity: The methylthio-methyl group in the target compound is prone to oxidation, forming sulfoxide or sulfone derivatives, as seen in for 1-(4-(methylsulfinyl)phenyl)ethanone .
  • Hydrogen Bonding : Morpholine and piperidine analogs exhibit intramolecular H-bonding (e.g., O–H∙∙∙N in 4c), stabilizing their crystal structures .

Biological Activity

1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one, commonly referred to by its CAS number 664303-70-2, is a phenolic compound characterized by a hydroxy group and a methylthio group attached to a phenyl ring. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C10H12O2S
  • Molecular Weight : 196.27 g/mol
  • Structural Features : The compound features a hydroxy group (-OH) and a methylthio group (-S(CH3)) which enhance its reactivity and bioactivity compared to simpler phenolic compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of anti-inflammatory, antioxidant, and potential anticancer properties. The interactions of this compound with biological targets are crucial for understanding its pharmacokinetics and pharmacodynamics.

Table 1: Comparison with Related Compounds

Compound NameCAS NumberStructural FeaturesNotable Activities
This compound664303-70-2Hydroxy and methylthio groupsAnti-inflammatory, antioxidant
4-Hydroxyacetophenone99-93-4Hydroxy and acetyl functional groupsAntioxidant, analgesic
4-Methylthiophenol106-44-5Methylthio group on the phenol ringAntimicrobial
4-Hydroxy-3-methylacetophenone876-02-8Methyl and hydroxy groupsAntioxidant

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the hydroxy group allows the compound to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Interaction with inflammatory pathways suggests potential in mitigating conditions associated with chronic inflammation.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through various pathways, although specific mechanisms remain to be fully elucidated.

Case Study 1: Antioxidant Properties

A study evaluating the antioxidant capacity of various phenolic compounds found that this compound demonstrated significant free radical scavenging activity comparable to well-known antioxidants like ascorbic acid. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response.

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases such as arthritis or colitis.

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